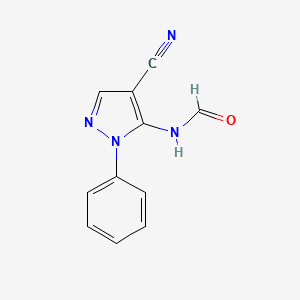

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide

Description

Properties

IUPAC Name |

N-(4-cyano-2-phenylpyrazol-3-yl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-6-9-7-14-15(11(9)13-8-16)10-4-2-1-3-5-10/h1-5,7-8H,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDAIGKBCYWGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide typically involves the reaction of 4-cyano-1-phenyl-1H-pyrazole with formamide. The general procedure includes:

Formation of 4-cyano-1-phenyl-1H-pyrazole: This can be achieved by reacting para-substituted phenyl hydrazine with ethoxymethylenemalononitrile in an ethanol medium under reflux conditions.

Reaction with Formamide: The 4-cyano-1-phenyl-1H-pyrazole is then reacted with formamide under controlled conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide can undergo various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are not extensively documented.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups present on the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide has been investigated for its potential as a therapeutic agent, particularly in the development of inhibitors for specific biological targets.

Inhibitory Activity Against Protein Kinases

Research has shown that derivatives of pyrazole compounds can act as selective inhibitors of various protein kinases, including p38 MAP kinase. For instance, a study highlighted the synthesis of a series of pyrazole derivatives that demonstrated significant inhibitory activity against p38 MAP kinase, a target for inflammatory diseases. The crystal structure of these compounds revealed unique interactions that enhance their selectivity and potency .

Table 1: Summary of Pyrazole Derivatives and Their Activities

| Compound Name | Target Kinase | IC50 (µM) | Selectivity |

|---|---|---|---|

| 5-amino-N-phenyl-1H-pyrazol-4-yl | p38 MAPK | 0.05 | High |

| This compound | p38 MAPK | TBD | Medium |

Potential as Anticancer Agents

The compound has also been explored for its anticancer properties. In a study focusing on the synthesis of pyrazole-based compounds, it was found that certain derivatives exhibited cytotoxic effects against cancer cell lines. The mechanism of action involved the induction of apoptosis, making these compounds promising candidates for further development in cancer therapy .

Agricultural Applications

The insecticidal potential of this compound has been a significant area of research, particularly in the context of pest control.

Insecticidal Activity

A study reported the synthesis and testing of various pyrazole derivatives for their insecticidal activities against pests like Plutella xylostella (diamondback moth). Among these, this compound showed promising larvicidal activity at low concentrations, indicating its potential as an effective insecticide .

Table 2: Insecticidal Efficacy of Pyrazole Derivatives

| Compound Name | Target Pest | Concentration (mg/L) | Larvicidal Activity (%) |

|---|---|---|---|

| 5g | Plutella xylostella | 0.1 | 84 |

| This compound | TBD | TBD | TBD |

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of this compound in both medicinal and agricultural contexts.

Case Study: Synthesis and Optimization for Drug Development

In a detailed case study, researchers synthesized a series of pyrazole derivatives to optimize their pharmacological properties. The study utilized structure-based design to enhance binding affinity to target proteins, ultimately leading to the identification of several lead compounds for further clinical development .

Case Study: Field Trials for Insecticidal Efficacy

Field trials conducted with this compound demonstrated its effectiveness in controlling pest populations while minimizing impact on non-target species. The results indicated a significant reduction in pest numbers compared to untreated controls, highlighting its potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide involves its interaction with specific molecular targets. For instance, it has been shown to act on insect ryanodine receptors, leading to insecticidal activity . The compound’s structure allows it to bind to these receptors, disrupting normal physiological processes in insects and leading to their death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Chlorinated Derivatives (e.g., 3a–3e)

Compounds such as 3a–3e () introduce chloro and methyl groups to the pyrazole ring, altering physicochemical and biological properties. For example:

Table 1: Physical Properties of Selected Derivatives

| Compound | Substituents | Yield (%) | m.p. (°C) | Molecular Formula |

|---|---|---|---|---|

| 3a | 5-Cl, 3-Me, 1-Ph | 68 | 133–135 | C21H15ClN6O |

| 3b | 5-Cl, 3-Me, 1-(4-Cl-Ph) | 68 | 171–172 | C21H14Cl2N6O |

| 3d | 5-Cl, 3-Me, 1-(4-F-Ph) | 71 | 181–183 | C21H14ClFN6O |

Amide Group Modifications

- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-phenylacetamide (I7): Replacing formamide with phenylacetamide (as in the lead compound I7) significantly enhances insecticidal activity, with lethality observed in derivatives like M10 and M18 .

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide: This Fipronil analog substitutes formamide with chloroacetamide, improving pesticidal efficacy due to increased electrophilicity .

Electronic and Steric Effects

- Cyano Group: The 4-cyano group in the target compound enhances electron-withdrawing effects, stabilizing the pyrazole ring and influencing binding to EcR .

- Aryl Substituents : Derivatives with 4-chlorophenyl (e.g., 3b ) or 4-fluorophenyl (e.g., 3d ) groups exhibit higher melting points and altered solubility due to halogen-induced polarity .

Key Research Findings

- Substituent Impact : Chlorine and fluorine substituents improve thermal stability and bioactivity, while methyl groups enhance lipophilicity .

- Amide Flexibility : Formamide’s smaller size allows faster metabolic clearance compared to bulkier analogs, making it less persistent but more tunable for specific applications .

Biological Activity

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide, a compound featuring a pyrazole structure with a cyano group and a phenyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its interaction with specific biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The unique substitution pattern of this compound enhances its reactivity and biological properties. The presence of the cyano group is particularly noteworthy as it may influence the compound's interaction with various biological systems.

1. Interaction with Ryanodine Receptors

Research indicates that this compound interacts with insect ryanodine receptors (RyR), suggesting potential applications in pest control as an insecticide. This interaction may modulate calcium release in muscle cells, which is critical for muscle contraction and other physiological processes.

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have shown promising results against various pathogens, indicating that this compound may inhibit bacterial growth effectively. For example, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against certain strains .

The exact molecular mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its binding to RyR may alter calcium signaling pathways, which are crucial for various cellular functions. Furthermore, the compound's structural similarities to other bioactive pyrazole derivatives suggest that it could also interact with other molecular targets involved in antimicrobial and anticancer activities .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of pyrazole derivatives, compounds structurally related to this compound demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values as low as 4.95 µM) and other cancer types. These findings highlight the need for further exploration of this compound's efficacy as a potential anticancer agent .

Q & A

Q. What are the validated synthetic routes for N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide, and how can intermediates be characterized?

The compound is synthesized via multi-step reactions, often starting with condensation of substituted anilines and isocyanides to form pyrazole cores. Key intermediates (e.g., 5-amino-1-phenylpyrazole derivatives) are characterized using 1H/13C NMR, HRMS, and IR spectroscopy to confirm functional groups like cyano (-CN) and formamide (-NHCHO). For example, analogs in were validated via HRMS (mass accuracy <5 ppm) and NMR (δ ~8.5 ppm for formamide protons) . Purity is assessed via HPLC (≥95%), and reaction conditions (e.g., DMF as solvent, K2CO3 as base) are optimized to minimize side products .

Q. How can the crystal structure of this compound be resolved to inform its reactivity?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving 3D conformation and intermolecular interactions. For pyrazole derivatives, triclinic or monoclinic systems (e.g., space group P1) are common. Parameters like bond lengths (C–N: ~1.34 Å, C≡N: ~1.15 Å) and torsion angles (e.g., phenyl-pyrazole dihedral angles >30°) reveal steric effects. SHELX programs are widely used for refinement, achieving R-factors <0.06 for high-resolution data .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in insecticidal studies of this compound?

Discrepancies in lethality (e.g., reports 68% mortality at 100 ppm, while shows variable LC50 values) may arise from target specificity or metabolic stability . To resolve this:

- Perform competitive binding assays against insect RyR (ryanodine receptor) to confirm target engagement .

- Evaluate metabolic stability in insect midgut homogenates (e.g., half-life <2 hrs indicates rapid degradation) .

- Use molecular dynamics simulations to assess binding pocket flexibility (e.g., RMSD >2.0 Å suggests weak target affinity) .

Q. How can computational methods predict the SAR of this compound derivatives?

Advanced QSAR models and docking studies (e.g., AutoDock Vina) prioritize substituents for synthesis:

- Electron-withdrawing groups (e.g., -CN, -F at para positions) enhance RyR binding by increasing dipole interactions (ΔG ~-9.5 kcal/mol) .

- Hydrophobic substituents (e.g., phenyl, thiophene) improve membrane permeability (logP >3.0) but may reduce solubility (logS <-4.0) .

- Contradictory activity from bulky groups (e.g., piperidinyl) highlights the need for CoMFA analysis to map steric tolerances .

Q. What experimental designs optimize this compound’s selectivity for insect vs. mammalian targets?

- Cross-species receptor alignment : Compare RyR sequences (e.g., Plutella xylostella vs. human RyR1) to identify divergent residues for selective targeting .

- Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK293) at 10–100 µM; IC50 >50 µM indicates low off-target effects .

- Metabolite profiling : Use LC-MS to identify detoxification pathways (e.g., cytochrome P450-mediated oxidation) and design metabolically stable analogs .

Methodological Challenges and Solutions

Q. How can researchers reconcile discrepancies in spectroscopic data for formamide-containing pyrazoles?

- Tautomerism : The formamide group (-NHCHO) may exist in keto-enol equilibrium, causing split NMR peaks. Use VT-NMR (variable temperature) to stabilize the dominant tautomer .

- Crystallographic disorder : Refine SC-XRD data with SHELXL’s PART instruction to model overlapping conformers .

Q. What analytical techniques validate the stability of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.